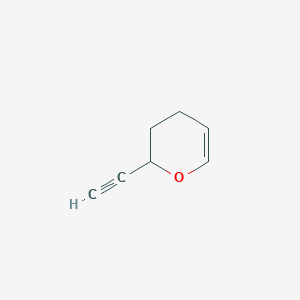
2-Ethynyl-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-3,4-dihydro-2H-pyran is a heterocyclic compound that features a six-membered ring containing five carbon atoms and one oxygen atom. This compound is characterized by the presence of an ethynyl group attached to the second carbon of the dihydropyran ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with an acetylene derivative under specific conditions. Another method involves the use of organolithium reagents to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like organolithium compounds and Grignard reagents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethynyl-3,4-dihydro-2H-pyran has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethynyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of enzyme activity, inhibition of cell proliferation, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the ethynyl group and is commonly used as a protecting group for alcohols.
2,3-Dihydro-4H-pyran: An isomer with different positioning of the double bond.
Tetrahydropyran: Fully saturated analog with no double bonds.
Uniqueness
2-Ethynyl-3,4-dihydro-2H-pyran is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C7H8O |
|---|---|
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2-ethynyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C7H8O/c1-2-7-5-3-4-6-8-7/h1,4,6-7H,3,5H2 |
InChI Key |
LAPOLMWDRWXJHA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















